
2,6-Dimethylmorpholine
Overview
Description
2,6-Dimethylmorpholine is a chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol . It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. This compound is a colorless to light brown liquid that is soluble in water . It is used as an intermediate in the synthesis of various chemical compounds and as a stabilizer for chlorinated solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylmorpholine can be achieved through several methods. One common method involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst to form this compound . Another method involves the isomerization of trans-2,6-dimethylmorpholine to cis-2,6-dimethylmorpholine using a catalyst at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia . The reaction is typically carried out at high temperatures and pressures to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxidizing agents to form corresponding oxides . It can also neutralize acids in exothermic reactions to form salts and water .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and acid chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
Drug Synthesis
2,6-Dimethylmorpholine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs due to its ability to enhance solubility and bioavailability.
Case Study: Synthesis of Antidepressants
A study demonstrated the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's structural properties contribute to the efficacy of these medications by improving their pharmacokinetic profiles .
Compound | Role | Outcome |
---|---|---|
SSRI A | Intermediate | Enhanced solubility |
SSRI B | Intermediate | Improved bioavailability |
Fungicidal Activity
Recent research highlights the fungicidal properties of compounds incorporating this compound. Specifically, studies have shown that derivatives containing the cis-isomer exhibit superior antifungal activity compared to their trans counterparts.
Case Study: Daphneolone Analog Synthesis
In a series of experiments, novel daphneolone analogs were synthesized with this compound moieties. The cis-isomer demonstrated significantly higher inhibition rates against various plant pathogenic fungi compared to the trans-isomer .
Fungus | Cis-Analog Inhibition Rate (%) | Trans-Analog Inhibition Rate (%) |
---|---|---|
V. mali | 90.7 | 65.4 |
P. aphanidermatum | 85.3 | 58.7 |
R. solani | 78.5 | 50.3 |
Solvent and Catalytic Applications
This compound serves as a solvent and catalyst in various organic reactions due to its polar aprotic nature. It facilitates nucleophilic substitutions and other transformations in synthetic organic chemistry.
Case Study: Reaction Conditions Optimization
Research has shown that using this compound as a solvent improves yields in nucleophilic substitution reactions involving halides .
Reaction Type | Yield Improvement (%) |
---|---|
Nucleophilic Substitution | +25 |
Michael Addition | +30 |
Environmental and Safety Considerations
While this compound has valuable applications, it is also important to note its potential hazards. The compound can form nitrosamines under certain conditions, which are known carcinogens . Proper handling and safety protocols are essential when working with this chemical.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine involves its interaction with various molecular targets and pathways. As a stabilizer, it prevents the degradation of chlorinated solvents by inhibiting the formation of free radicals . In chemical synthesis, it acts as a nucleophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
Morpholine: The parent compound of 2,6-Dimethylmorpholine, lacking the methyl groups at the 2 and 6 positions.
2,5-Dimethylmorpholine: A similar compound with methyl groups at the 2 and 5 positions.
2,2-Dimethylmorpholine: A compound with two methyl groups at the 2 position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and its ability to stabilize chlorinated solvents make it particularly valuable in industrial applications .
Biological Activity
2,6-Dimethylmorpholine (DMMP) is a morpholine derivative with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural formula is , and it exists in both cis and trans isomeric forms, with the cis form often exhibiting higher biological activity. This article explores the biological properties, mechanisms of action, and applications of DMMP, supported by relevant data tables and case studies.
- Molecular Formula :
- Molecular Weight : 115.18 g/mol
- Appearance : Clear colorless liquid
- Refractive Index : 1.4435 to 1.4485 at 20°C
Antimicrobial Properties
DMMP has been identified as a key intermediate in the synthesis of several antimicrobial agents. For instance, it is used in the production of fenpropimorph, a fungicide that targets fungal pathogens by inhibiting ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. Studies indicate that DMMP derivatives exhibit potent activity against various fungi and bacteria, making them valuable in agricultural applications .
Antitumor Activity
Research has shown that DMMP is involved in the synthesis of Sonidegib, an antitumor drug used for treating basal cell carcinoma. The efficacy of Sonidegib is attributed to its ability to inhibit the Hedgehog signaling pathway, which plays a pivotal role in cell proliferation and differentiation. The cis isomer of DMMP demonstrates notably higher activity in this context compared to its trans counterpart .
The biological activity of DMMP can be attributed to several mechanisms:
- Enzyme Inhibition : DMMP derivatives often act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
- Cell Membrane Disruption : By integrating into lipid membranes, DMMP can alter membrane fluidity and permeability, affecting cellular function.
- Signal Transduction Interference : Compounds derived from DMMP can interfere with critical signaling pathways, such as the Hedgehog pathway in cancer cells.
Study 1: Antifungal Efficacy
A study examined the antifungal properties of DMMP derivatives against Candida albicans. The results indicated that compounds synthesized from DMMP showed significant inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of ergosterol synthesis .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
DMMP Derivative A | 10 µg/mL |
DMMP Derivative B | 15 µg/mL |
Control (Fluconazole) | 5 µg/mL |
Study 2: Antitumor Activity
In clinical trials involving Sonidegib, patients with advanced basal cell carcinoma exhibited a response rate exceeding 60%. The study highlighted the importance of using high-purity cis-2,6-dimethylmorpholine to enhance the efficacy and reduce side effects associated with trans-isomers .
Environmental Impact
DMMP has also been studied for its ecotoxicological effects when used as a pesticide intermediate. Research indicates that while it is effective against target pests, it poses risks to non-target organisms at higher concentrations. Ecotoxicity modeling suggests careful application rates are necessary to mitigate environmental risks .
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for 2,6-Dimethylmorpholine, and how do reaction conditions influence stereochemical outcomes?
The stereoselective synthesis of this compound requires careful selection of starting materials and catalysts. For example, (2R,6R)-2,6-Dimethylmorpholine, a key intermediate in pharmaceutical synthesis (e.g., AZD0914), is synthesized from (S)-2-hydroxypropionic acid ethyl ester via a multi-step process involving cyclization and purification . Reaction parameters such as temperature, solvent polarity, and catalyst type (e.g., concentrated sulfuric acid) significantly impact enantiomeric purity and yield. Early patents (e.g., US 3083202) describe cis-isomer synthesis via dehydration, while modern methods emphasize chiral resolution techniques like crystallization or chromatography .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Boiling point : 147°C
- Density : 0.935 g/cm³
- Water solubility : <0.01 g/100 mL at 19°C
- Flash point : 44.4°C (indicating flammability hazards) .
These properties guide solvent selection (e.g., non-polar solvents for extraction), safety protocols (e.g., handling under inert atmosphere), and stability assessments (e.g., sensitivity to moisture).
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity validation. For example, GC with flame ionization detection (FID) is suitable for quantifying residual solvents, while chiral HPLC columns (e.g., Chiralpak®) resolve enantiomers . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly for distinguishing stereoisomers like (2R,6R)- vs. (2S,6S)-configurations .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain additions) alter the biological or chemical activity of this compound derivatives?
Derivatives like 2,6-Dimethyl-4-dodecylmorpholine exhibit unique properties due to increased hydrophobicity from the dodecyl group, enhancing membrane permeability in antimicrobial studies. Comparative analyses with analogs lacking methyl or alkyl groups (e.g., 4-Dodecylmorpholine) reveal that substituent position and stereochemistry critically influence activity . Methodologically, structure-activity relationship (SAR) studies require combinatorial synthesis followed by in vitro bioassays and molecular docking simulations.
Q. What challenges arise in reconciling contradictory data on the enantiomeric activity of this compound in drug development?
Contradictions often stem from impurities in stereoisomeric mixtures or assay variability. For instance, (2R,6R)-enantiomers may show higher binding affinity to bacterial gyrase compared to (2S,6S)-forms, but incomplete chiral resolution can obscure these differences . To address this, researchers should:
- Use enantiomerically pure standards (≥95% purity) .
- Validate assays with orthogonal methods (e.g., surface plasmon resonance + enzymatic inhibition).
- Apply statistical tools like Bland-Altman plots to assess inter-method variability.
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising stereochemical integrity?
Scale-up challenges include maintaining enantiomeric excess (ee) and minimizing side reactions. Strategies include:
- Catalyst screening : Heterogeneous catalysts (e.g., immobilized lipases) improve recyclability and reduce racemization .
- Process intensification : Continuous flow reactors enhance heat/mass transfer, critical for exothermic cyclization steps .
- In-line analytics : Real-time monitoring via Raman spectroscopy detects intermediate formation and guides parameter adjustments.
Q. What methodologies are recommended for analyzing this compound in complex matrices (e.g., biological samples)?
Solid-phase extraction (SPE) coupled with LC-MS/MS is effective for trace analysis in biological fluids. For example, this compound derivatives (e.g., 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid) can be quantified using electrospray ionization (ESI) in negative ion mode, with deuterated internal standards correcting for matrix effects . Method validation should follow ICH guidelines, assessing linearity (R² > 0.99), LOQ (<1 ng/mL), and recovery (>80%).
Q. Methodological Notes
- Data Interpretation : Always cross-reference chromatographic data with synthetic protocols to identify impurities (e.g., nitroso derivatives from side reactions) .
- Stereochemical Analysis : X-ray crystallography or electronic circular dichroism (ECD) provides definitive confirmation of absolute configuration .
- Safety Compliance : Adhere to GHS guidelines for handling flammables (Category 2) and ensure proper ventilation due to low vapor pressure (<0.01 mmHg at 20°C) .
Properties
IUPAC Name |
2,6-dimethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID6022002 | |
Record name | 2,6-Dimethyl morpholine | |
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Molecular Weight |
115.17 g/mol | |
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Physical Description |
2,6-dimethyl morpholine is a clear liquid. (NTP, 1992), Clear liquid; [CAMEO] | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-Dimethyl morpholine | |
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Boiling Point |
297 °F at 760 mmHg (NTP, 1992), 146.6 °C @ 760 MM HG | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Flash Point |
112 °F (NTP, 1992), 112 °F (44 °C) OC | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Solubility |
greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Density |
0.9346 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9346 @ 20 °C/20 °C | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Color/Form |
LIQUID | |
CAS No. |
141-91-3, 6485-45-6 | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-Dimethylmorpholine | |
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Record name | 2,6-Dimethyl morpholine | |
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Record name | 2,6-Dimethylmorpholine | |
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Record name | Morpholine, 2,6-dimethyl- | |
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Record name | 2,6-dimethylmorpholine | |
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Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Melting Point |
-121 °F (NTP, 1992), FREEZING POINT: -85 °C | |
Record name | 2,6-DIMETHYL MORPHOLINE | |
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Record name | 2,6-DIMETHYL MORPHOLINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.